molecular formula C9H5Cl2N B1353807 2,3-Dichloroquinoline CAS No. 613-18-3

2,3-Dichloroquinoline

Cat. No. B1353807
CAS RN: 613-18-3
M. Wt: 198.05 g/mol
InChI Key: KWVNKWCJDAWNAE-UHFFFAOYSA-N
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Description

2,3-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N . It has a molecular weight of 198.05 .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloroquinoline consists of a quinoline core with two chlorine atoms attached at the 2nd and 3rd positions .


Physical And Chemical Properties Analysis

2,3-Dichloroquinoline has a melting point of 103-105°C .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Quinoline Ring Systems : 2,3-Dichloroquinoline is utilized in the synthesis of various quinoline ring systems, crucial for constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
  • Efficient Synthesis Methods : An efficient synthesis method for 2,3-Dichloroquinoline has been developed, showing its importance in organic synthesis (Sabol et al., 2000).

Biological and Medicinal Applications

  • Antibacterial Agents : 2,3-Dichloroquinoline derivatives demonstrate potential as antibacterial agents, especially when synthesized using ultrasound-promoted reactions (Balaji et al., 2013).
  • Corrosion Inhibition : Quinoline derivatives, including 2,3-Dichloroquinoline, show promising results as corrosion inhibitors for mild steel, demonstrating their potential in industrial applications (Lgaz et al., 2017).

Chemical and Industrial Applications

Safety And Hazards

While specific safety data for 2,3-Dichloroquinoline is not available, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling similar compounds .

properties

IUPAC Name

2,3-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVNKWCJDAWNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450853
Record name 2,3-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloroquinoline

CAS RN

613-18-3
Record name 2,3-Dichloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DICHLOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU5Y56QYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
MR Sabol, JM Owen, WR Erickson - Synthetic Communications, 2000 - Taylor & Francis
2,3-Dichloroquinoline was prepared in three steps in good overall yield from commercial 3-bromoquinoline via N-oxide formation and rearrangement to 3-bromocarbostyril, followed by …
Number of citations: 18 www.tandfonline.com
EM Barrall, LB Rogers - Analytical Chemistry, 1962 - ACS Publications
The fusion of salicylic acid has been used to study effects of particle size, heat capacity, and thermal conduc-tivity of the diluent used toequalize the thermal properties of the sample and …
Number of citations: 23 pubs.acs.org
S Hostyn, G Van Baelen, GLF Lemiere… - … Synthesis & Catalysis, 2008 - Wiley Online Library
9H‐α‐Carbolines have been prepared via consecutive intermolecular Buchwald–Hartwig reaction and Pd‐catalyzed intramolecular direct arylation from commercially available 2,3‐…
Number of citations: 88 onlinelibrary.wiley.com
KTJ Loones, BUW Maes, RA Dommisse - Tetrahedron, 2007 - Elsevier
In this paper we report regioselective tandem metal-catalyzed aminations on dihaloquinolines (2-chloro-3-iodoquinoline and 2,3-dibromoquinoline) with amino(benzo)(di)azines. Eight …
Number of citations: 42 www.sciencedirect.com
AJ Barker, LR Hughes, P Warner, K Burrows… - … Drugs: Models and …, 1992 - Springer
Thymidylate synthase (TS) is a pivotal enzyme in pyrimidine biosynthesis. The enzyme catalyses the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine …
Number of citations: 1 link.springer.com
AMMS Kumar, BV Pandiyan, SM Roopan… - … of Photochemistry and …, 2017 - Elsevier
An efficient and single step strategy for synthesizing new functionalized benzo[b][1,8]naphthyridine derivatives is presented. Benzo[g][1,8]naphthyridines have been synthesized by the …
Number of citations: 4 www.sciencedirect.com
EM Barrall, LB Rogers - Analytical Chemistry, 1962 - ACS Publications
Differential thermal analysis (DTA) has been most widely used by geologists and mineralogists for studying clays (15), coals (5), and organic material of geological origin (6). Its use by …
Number of citations: 57 pubs.acs.org
S Hostyn, KA Tehrani, F Lemière, V Smout, BUW Maes - Tetrahedron, 2011 - Elsevier
D-ring chloro-substituted neocryptolepines have been synthesized in excellent yield starting from 3-bromo-2-chloro-1-methylquinolinium triflate via a one-pot condensation—Pd-…
Number of citations: 30 www.sciencedirect.com
X Lian, Z Xia, X Li, P Karpov, H Jin, IV Tetko, J Xia… - Bioorganic …, 2021 - Elsevier
S. aureus resistant to methicillin (MRSA) is one of the most-concerned multidrug resistant bacteria, due to its role in life-threatening infections. There is an urgent need to develop new …
Number of citations: 4 www.sciencedirect.com
N Batenko, S Belyakov, G Kiselovs, R Valters - Tetrahedron Letters, 2013 - Elsevier
Novel 6,7-dichloropyrido[1,2-a]benzimidazole-8,9-dione derivatives and its analogues were synthesized directly from chloranil and different 2-amino(di)azines without using a catalyst …
Number of citations: 7 www.sciencedirect.com

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